REACTION_CXSMILES
|
[C:1]([NH:4][C:5]1[CH:6]=[CH:7][CH:8]=[C:9]2[C:14]=1[NH:13][C:12](=[O:15])[CH:11]=[CH:10]2)(=[O:3])[CH3:2]>O1CCOCC1.[C].[Pd]>[C:1]([NH:4][C:5]1[CH:6]=[CH:7][CH:8]=[C:9]2[C:14]=1[NH:13][C:12](=[O:15])[CH2:11][CH2:10]2)(=[O:3])[CH3:2] |f:2.3|
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC=1C=CC=C2C=CC(NC12)=O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
palladium-carbon
|
Quantity
|
2 g
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was subjected to catalytic reduction at 70° to 80° C. under atmospheric pressure
|
Type
|
CUSTOM
|
Details
|
After completion of reaction
|
Type
|
CUSTOM
|
Details
|
the catalyst was removed by filtration
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NC=1C=CC=C2CCC(NC12)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 0.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |